molecular formula C9H8BrNO B1589181 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one CAS No. 158205-19-7

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one

Cat. No.: B1589181
CAS No.: 158205-19-7
M. Wt: 226.07 g/mol
InChI Key: CCOFLYKTUCBGSG-UHFFFAOYSA-N
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Description

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol It is a derivative of indene, featuring both amino and bromo substituents on the indene ring

Safety and Hazards

This compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Preparation Methods

The synthesis of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the bromination of 2,3-dihydro-1H-inden-1-one followed by amination. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate amine source for the amination step . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and solvent selection.

Chemical Reactions Analysis

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, yielding 5-amino-2,3-dihydro-1H-inden-1-one.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups, under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-amino-6-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOFLYKTUCBGSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439277
Record name 5-amino-6-bromo-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158205-19-7
Record name 5-amino-6-bromo-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-acetylamino-6-bromo-1-indanone (36.0 g, 0.13 mol) and 6M aqueous hydrochloric acid (800 mL) was refluxed for 1 h. The homogenous solution was then cooled to 0° C. and adjusted to pH 8 with 10M aqueous NaOH (−480 mL). The precipitate formed was collected, washed with water and dried under vacuum to afford 30.0 g (quantitative) of the title compound as a light brown powder. 1H NMR (acetone-d6): δ7.65 (1H, s), 6.90 (1H, s), 5.80 (2H, br s), 2.95 (2H, t), 2.50 (2H, t).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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